molecular formula C10H9Br B13770337 4-Bromobuta-1,3-dienylbenzene

4-Bromobuta-1,3-dienylbenzene

Cat. No.: B13770337
M. Wt: 209.08 g/mol
InChI Key: RHFAWXPHDBNIKS-UHFFFAOYSA-N
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Description

((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of substituted butadiene derivatives.

    Addition Reactions: Formation of cyclohexene derivatives.

    Oxidation and Reduction Reactions: Formation of epoxides or alkanes.

Mechanism of Action

The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

4-bromobuta-1,3-dienylbenzene

InChI

InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H

InChI Key

RHFAWXPHDBNIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CBr

Origin of Product

United States

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